molecular formula C15H21BrN2O2 B3030310 tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate CAS No. 886767-69-7

tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate

Cat. No.: B3030310
CAS No.: 886767-69-7
M. Wt: 341.24
InChI Key: DTXBJGIIRFTGFW-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H21BrN2O2 . It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals and other bioactive molecules. The presence of the tert-butyl group and the bromophenyl moiety in its structure makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate typically involves the following steps:

    N-Boc Protection: The piperazine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions at the nitrogen atoms.

    Bromination: The aromatic ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

    Coupling Reaction: The brominated aromatic compound is then coupled with the Boc-protected piperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the aromatic ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring, to form various oxidized or reduced products.

    Coupling Reactions: The tert-butyl group can be removed under acidic conditions, allowing the piperazine ring to participate in further coupling reactions.

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination of the aromatic ring.

    DCC or EDC: Used as coupling reagents in the formation of the final product.

    Acidic Conditions: Used for deprotection of the Boc group.

Major Products:

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

    Oxidized or Reduced Products: Formed through oxidation or reduction reactions.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination complexes with metals.

Biology and Medicine:

    Pharmaceutical Research: Used in the development of new drugs, particularly those targeting the central nervous system.

    Biological Probes: Used as a probe in biochemical studies to investigate the function of various biological targets.

Industry:

    Material Science: Used in the synthesis of polymers and other advanced materials.

    Agrochemicals: Used in the development of new agrochemical products.

Comparison with Similar Compounds

  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(3-bromophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-chlorophenyl)piperazine-1-carboxylate

Uniqueness: tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate is unique due to the specific position of the bromine atom on the aromatic ring, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXBJGIIRFTGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743848
Record name tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886767-69-7
Record name tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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